N-[4-[methyl(phenyl)carbamoyl]phenyl]-3-nitro-4-(oxolan-2-ylmethylamino)benzamide
Overview
Description
N-[4-[methyl(phenyl)carbamoyl]phenyl]-3-nitro-4-(oxolan-2-ylmethylamino)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a nitro group, a benzamide moiety, and a tetrahydrofuranyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[methyl(phenyl)carbamoyl]phenyl]-3-nitro-4-(oxolan-2-ylmethylamino)benzamide typically involves multiple steps, including nitration, amination, and coupling reactionsThe final step often involves coupling the intermediate with a tetrahydrofuranyl group under specific reaction conditions such as the presence of a catalyst and controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes, utilizing advanced equipment to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[4-[methyl(phenyl)carbamoyl]phenyl]-3-nitro-4-(oxolan-2-ylmethylamino)benzamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Reducing Agents: NaBH4, LiAlH4
Catalysts: Palladium, platinum
Solvents: Methanol, ethanol, dichloromethane
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce various substituted benzamides .
Scientific Research Applications
N-[4-[methyl(phenyl)carbamoyl]phenyl]-3-nitro-4-(oxolan-2-ylmethylamino)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-[methyl(phenyl)carbamoyl]phenyl]-3-nitro-4-(oxolan-2-ylmethylamino)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The nitro group and benzamide moiety play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Benzamide: A simpler analog with a similar benzamide moiety but lacking the nitro and tetrahydrofuranyl groups.
N-(2-phenyl-1-((tetrahydro-2-furanylmethyl)amino)carbonyl)vinylbenzamide: A related compound with structural similarities but different functional groups.
Uniqueness
N-[4-[methyl(phenyl)carbamoyl]phenyl]-3-nitro-4-(oxolan-2-ylmethylamino)benzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[4-[methyl(phenyl)carbamoyl]phenyl]-3-nitro-4-(oxolan-2-ylmethylamino)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O5/c1-29(21-6-3-2-4-7-21)26(32)18-9-12-20(13-10-18)28-25(31)19-11-14-23(24(16-19)30(33)34)27-17-22-8-5-15-35-22/h2-4,6-7,9-14,16,22,27H,5,8,15,17H2,1H3,(H,28,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIEWTYDOEIJXEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)NCC4CCCO4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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